molecular formula C12H17N3O2S B11958620 2,3-Dimethoxybenzaldehyde N-ethylthiosemicarbazone CAS No. 485789-99-9

2,3-Dimethoxybenzaldehyde N-ethylthiosemicarbazone

Katalognummer: B11958620
CAS-Nummer: 485789-99-9
Molekulargewicht: 267.35 g/mol
InChI-Schlüssel: DAZBCANHUCNEJC-RIYZIHGNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dimethoxybenzaldehyde N-ethylthiosemicarbazone is a chemical compound with the molecular formula C12H17N3O2S and a molecular weight of 267.35 g/mol . This compound is part of a class of thiosemicarbazones, which are known for their diverse biological activities and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethoxybenzaldehyde N-ethylthiosemicarbazone typically involves the reaction of 2,3-dimethoxybenzaldehyde with N-ethylthiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dimethoxybenzaldehyde N-ethylthiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Various nucleophiles such as amines or alcohols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2,3-Dimethoxybenzaldehyde N-ethylthiosemicarbazone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain enzymes and pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,3-Dimethoxybenzaldehyde N-ethylthiosemicarbazone involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to the disruption of cellular processes in microorganisms and cancer cells . The compound’s thiosemicarbazone moiety is crucial for its biological activity, allowing it to chelate metal ions and interfere with metal-dependent enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,4-Dimethoxybenzaldehyde N-ethylthiosemicarbazone
  • 2,4-Dihydroxybenzaldehyde N-ethylthiosemicarbazone
  • 2-Methoxybenzaldehyde N-ethylthiosemicarbazone
  • 2,3-Dichlorobenzaldehyde N-ethylthiosemicarbazone

Uniqueness

2,3-Dimethoxybenzaldehyde N-ethylthiosemicarbazone is unique due to its specific substitution pattern on the benzaldehyde ring, which can influence its reactivity and biological activity. The presence of two methoxy groups at the 2 and 3 positions can enhance its ability to interact with biological targets and improve its solubility in organic solvents .

Eigenschaften

CAS-Nummer

485789-99-9

Molekularformel

C12H17N3O2S

Molekulargewicht

267.35 g/mol

IUPAC-Name

1-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-3-ethylthiourea

InChI

InChI=1S/C12H17N3O2S/c1-4-13-12(18)15-14-8-9-6-5-7-10(16-2)11(9)17-3/h5-8H,4H2,1-3H3,(H2,13,15,18)/b14-8+

InChI-Schlüssel

DAZBCANHUCNEJC-RIYZIHGNSA-N

Isomerische SMILES

CCNC(=S)N/N=C/C1=C(C(=CC=C1)OC)OC

Kanonische SMILES

CCNC(=S)NN=CC1=C(C(=CC=C1)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.